molecular formula C8H6BrCl3O B1617916 1-(4-Bromophenyl)-2,2,2-trichloroethanol CAS No. 21757-86-8

1-(4-Bromophenyl)-2,2,2-trichloroethanol

Cat. No.: B1617916
CAS No.: 21757-86-8
M. Wt: 304.4 g/mol
InChI Key: AXNMHLKVDSMYSA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2,2,2-trichloroethanol is an organic compound characterized by the presence of a bromophenyl group attached to a trichloroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2,2,2-trichloroethanol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with trichloroacetaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2,2,2-trichloroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloroethanol moiety to a less chlorinated alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromoacetophenone.

    Reduction: Formation of 1-(4-Bromophenyl)-2,2-dichloroethanol.

    Substitution: Formation of various substituted bromophenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2,2,2-trichloroethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2,2,2-trichloroethanol exerts its effects involves interactions with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-2,2-dichloroethanol
  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanol
  • 1-(4-Chlorophenyl)-2,2,2-trichloroethanol

Uniqueness: 1-(4-Bromophenyl)-2,2,2-trichloroethanol is unique due to the presence of both bromine and trichloroethanol groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(4-bromophenyl)-2,2,2-trichloroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNMHLKVDSMYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294058
Record name 1-(4-bromophenyl)-2,2,2-trichloroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21757-86-8
Record name NSC93910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-bromophenyl)-2,2,2-trichloroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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